molecular formula C27H26ClNO4S B2440324 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one CAS No. 866844-86-2

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2440324
CAS No.: 866844-86-2
M. Wt: 496.02
InChI Key: DLGOMVIRKLOUQP-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolines. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including a chlorophenylmethyl group, an ethoxy group, and a benzenesulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.

    Introduction of the Chlorophenylmethyl Group: This step involves the Friedel-Crafts alkylation of the quinoline core with a chlorophenylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The final step involves the sulfonylation of the quinoline core with a sulfonyl chloride derivative in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative catalysts.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as kinases or proteases, by binding to their active sites and preventing substrate binding. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to changes in cellular functions.

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

    1-[(4-chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one: This compound differs by the presence of a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.

    1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[4-(methyl)benzenesulfonyl]-1,4-dihydroquinolin-4-one: This compound has a methyl group instead of a propan-2-yl group, which may influence its steric properties and biological activity.

    1-[(4-bromophenyl)methyl]-6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one: The presence of a bromine atom instead of a chlorine atom may affect the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClNO4S/c1-4-33-22-11-14-25-24(15-22)27(30)26(17-29(25)16-19-5-9-21(28)10-6-19)34(31,32)23-12-7-20(8-13-23)18(2)3/h5-15,17-18H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGOMVIRKLOUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)C)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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